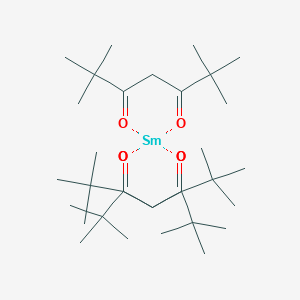
Samarium;2,2,6,6-tetramethylheptane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samarium;2,2,6,6-tetramethylheptane-3,5-dione: is a coordination compound involving the element Samarium and the organic compound 2,2,6,6-tetramethylheptane-3,5-dione. The latter is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions. This compound is known for its stability and ability to form complexes with various metals, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of 2-butanone with sodium hydride and methyl trimethylacetate in a tetrahydrofuran (THF) suspension. The reaction mixture is kept at reflux for 48 hours under vigorous stirring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and stability required for its applications. The process involves careful control of reaction conditions to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed.
Reduction: Reduction reactions are less common for this compound.
Substitution: It acts as a ligand in substitution reactions, forming complexes with various metals.
Common Reagents and Conditions:
Reduction: Not commonly involved in reduction reactions.
Substitution: Commonly involves metal salts and organic solvents under controlled temperatures.
Major Products:
Metal Complexes: The primary products are stable metal complexes, such as those with lanthanides.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in metal-catalyzed reactions, enhancing the stability and reactivity of the catalyst.
Synthesis of Complexes: Facilitates the formation of stable metal complexes, which are valuable in various chemical processes.
Biology and Medicine:
Imaging Agents: Potential use in medical imaging due to its ability to form stable complexes with metals.
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as luminescent materials.
Mecanismo De Acción
Comparación Con Compuestos Similares
Hexafluoroacetylacetone: Another bidentate ligand used in similar applications.
1,3-Diphenyl-1,3-propanedione: Used in the synthesis of metal complexes.
3,5-Heptanedione: Similar structure but different reactivity and applications.
Uniqueness: Samarium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its ability to form highly stable complexes with lanthanides, making it particularly valuable in catalysis and material science .
Propiedades
Número CAS |
15492-50-9 |
|---|---|
Fórmula molecular |
C33H60O6Sm |
Peso molecular |
703.2 g/mol |
Nombre IUPAC |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;samarium |
InChI |
InChI=1S/3C11H20O2.Sm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
Clave InChI |
NDCAZNNQOPBNMH-LWTKGLMZSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Sm] |
SMILES isomérico |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Sm] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


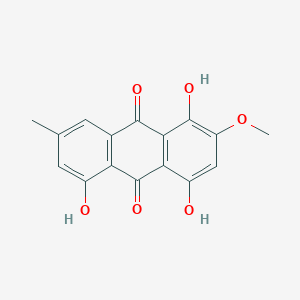
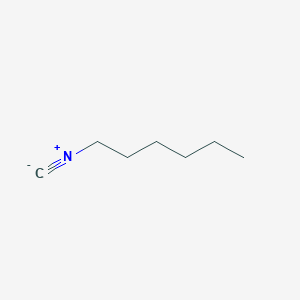
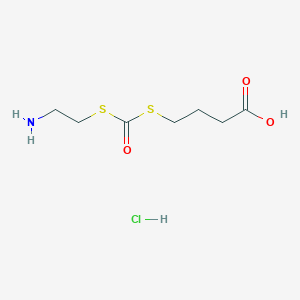
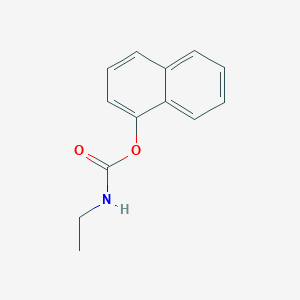
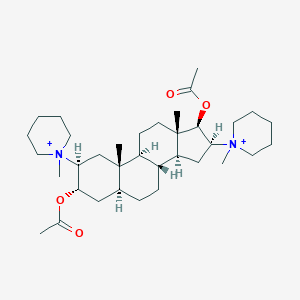
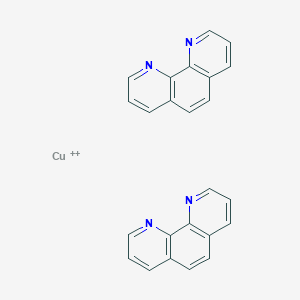
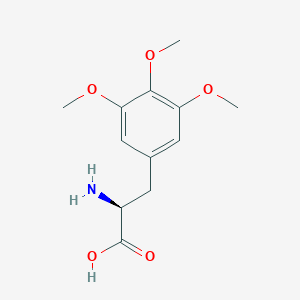


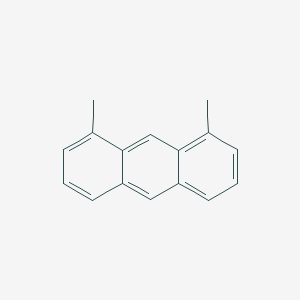
![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)



